molecular formula C9H13N3 B13583456 1-(Pyrimidin-4-yl)cyclopentan-1-amine

1-(Pyrimidin-4-yl)cyclopentan-1-amine

Cat. No.: B13583456
M. Wt: 163.22 g/mol
InChI Key: IBJILQIIIJTFTI-UHFFFAOYSA-N
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Description

1-(Pyrimidin-4-yl)cyclopentan-1-amine is a heterocyclic compound featuring a pyrimidine ring attached to a cyclopentane ring via an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyrimidin-4-yl)cyclopentan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of pyrimidine derivatives with cyclopentanone in the presence of a suitable catalyst. The reaction conditions often involve heating and the use of solvents such as ethanol or methanol to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 1-(Pyrimidin-4-yl)cyclopentan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(Pyrimidin-4-yl)cyclopentan-1-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of novel materials and catalysts

Mechanism of Action

The mechanism of action of 1-(Pyrimidin-4-yl)cyclopentan-1-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, such as protein kinases, by binding to their active sites and preventing substrate phosphorylation. This inhibition can disrupt cellular signaling pathways, leading to effects such as reduced cell proliferation and induced apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combination of a pyrimidine ring and a cyclopentane ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H13N3

Molecular Weight

163.22 g/mol

IUPAC Name

1-pyrimidin-4-ylcyclopentan-1-amine

InChI

InChI=1S/C9H13N3/c10-9(4-1-2-5-9)8-3-6-11-7-12-8/h3,6-7H,1-2,4-5,10H2

InChI Key

IBJILQIIIJTFTI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=NC=NC=C2)N

Origin of Product

United States

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